![molecular formula C17H25NO4 B14417770 Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate CAS No. 84972-08-7](/img/structure/B14417770.png)
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate typically involves multiple steps, including the formation of the aromatic core, the introduction of the prop-1-en-1-yl group, and the final carbamate formation. Common synthetic routes may involve:
Formation of the Aromatic Core: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Prop-1-en-1-yl Group: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Carbamate Formation: This final step can be carried out using isocyanates or carbamoyl chlorides under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
Uniqueness
Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate is unique due to its specific structural features, such as the presence of both diethoxy and prop-1-en-1-yl groups on the aromatic ring. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
84972-08-7 |
|---|---|
分子式 |
C17H25NO4 |
分子量 |
307.4 g/mol |
IUPAC名 |
propan-2-yl N-(3,4-diethoxy-5-prop-1-enylphenyl)carbamate |
InChI |
InChI=1S/C17H25NO4/c1-6-9-13-10-14(18-17(19)22-12(4)5)11-15(20-7-2)16(13)21-8-3/h6,9-12H,7-8H2,1-5H3,(H,18,19) |
InChIキー |
GRQFBAMDEKFUSW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)C=CC)NC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
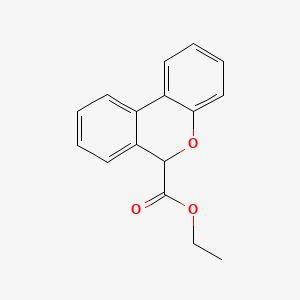
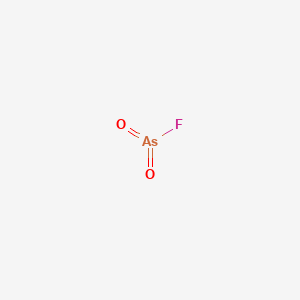
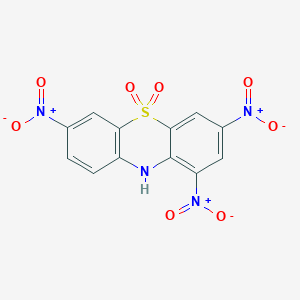

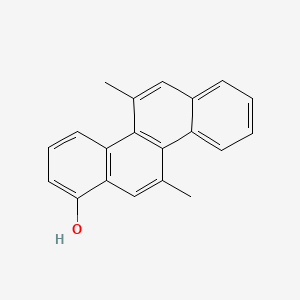
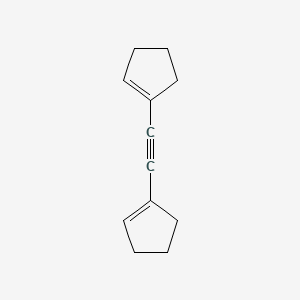
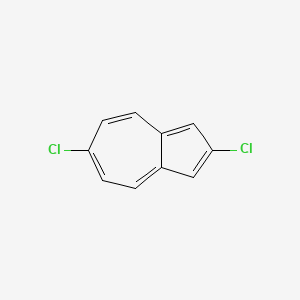
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
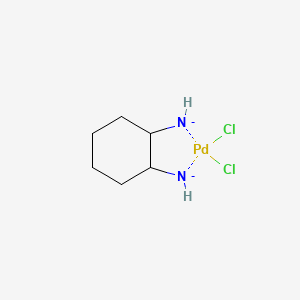
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
![1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane](/img/structure/B14417748.png)
